molecular formula C18H32O16 B013521 Cellotriose CAS No. 33404-34-1

Cellotriose

Cat. No. B013521
CAS RN: 33404-34-1
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-ZWSAEMDYSA-N
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Description

Synthesis Analysis

Cellotriose can be synthesized through enzymatic methods using cellobiose phosphorylase (CBP) and cellodextrin phosphorylase (CDP) enzymes, starting from cellobiose and α-D-glucose 1-phosphate. Optimized CBP variants have been engineered to convert cellobiose to cellotriose with significant purity and yield, indicating the potential for cost-effective production processes (Ubiparip et al., 2020).

Molecular Structure Analysis

Cellotriose's structure, characterized by its linear arrangement of glucose units, enables it to form various mesophases, including hexagonal columnar structures, when modified into derivatives like cellotriose hendecadecanoate. These structural arrangements are crucial for understanding cellotriose's interactions in biological systems and potential applications in material science (Itoh et al., 1991).

Chemical Reactions and Properties

Cellotriose participates in unique chemical reactions, such as its role as a damage-associated molecular pattern (DAMP) that triggers immune responses in plants. This activity is mediated through specific receptor kinases, highlighting cellotriose's biochemical significance beyond its physical properties (Gandhi et al., 2023).

Physical Properties Analysis

The physical properties of cellotriose and its derivatives, such as liquid crystalline behavior, have been extensively studied. For example, cellobiose octadecanoate and cellotriose hendecadecanoate derivatives exhibit enantiotropic mesophases, indicating their potential for applications in optoelectronics and as molecular receptors due to their ordered structures and chirality (Itoh et al., 1991).

Chemical Properties Analysis

Understanding cellotriose's chemical properties, such as its reactivity in enzymatic hydrolysis and synthesis, is crucial. Studies on cellotriose synthesis employing immobilized β-glucosidases from sources like Trichoderma longibrachiatum reveal the enzyme-catalyzed polymerization processes. These insights are vital for advancing cellotriose's applications in various industries (Tanaka & Oi, 1985).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ZWSAEMDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellotriose

CAS RN

33404-34-1
Record name D-Glucose, O-D-glucopyranosyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
6,910
Citations
K Okushio, K Fukuyama, T Kuge - Carbohydrate research, 1983 - Elsevier
Condensation of 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (1) with benzyl 2,3,6-tri-O-benzyl-β-d-glucopyranoside (6) in 1:1 benzene—nitromethane in the presence of mercuric …
Z Ubiparip, DS Moreno, K Beerens… - Applied Microbiology and …, 2020 - Springer
… Here, we explore the defined synthesis of cellotriose as product since this oligosaccharide is … cellobiose to cellotriose with a molar yield of 73%. The share of cellotriose within the final …
H Suzuki, K Igarashi, M Samejima - Applied and environmental …, 2010 - Am Soc Microbiol
… was found in the presence of cellotriose, amounting to 2.7 × 10 6 and … cellotriose or cellotetraose for cel7C and had little effect in the case of cel7D. These results indicate that cellotriose …
Number of citations: 44 journals.asm.org
MS Feather, JF Harris - Journal of the American Chemical Society, 1967 - ACS Publications
The chemical preparation and purification of cellotriose-l-C14 is described. Starting with inert cellotriose, the reaction sequence involved an oxidation to the aldonic acid followed by a …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
Z Ubiparip, DS Moreno, K Beerens… - EFIB 2021 (Europe's …, 2021 - biblio.ugent.be
… to convert cellobiose to cellotriose with a molar yield of 73%. The share of cellotriose within the final soluble cellodextrin mixture (DP2-5) was 82%, resulting in a cellotriose product with …
Number of citations: 2 biblio.ugent.be
T Tanaka, S Oi - Agricultural and biological chemistry, 1985 - academic.oup.com
… it is once polymerized to cellotriose by another enzyme action. … In this study, we tried to polymerize 0glucose to cellotriose as … 0, cellotriose; 6,cellotriose synthesized by the immobilized …
Number of citations: 20 0-academic-oup-com.brum.beds.ac.uk
Z Ubiparip, D Sáez, K Beerens… - … on Biocatalysis and …, 2021 - biblio.ugent.be
… In our work [3], we explored the defined bottom-up synthesis of cellotriose as a product since … cellobiose to cellotriose with a molar yield of 73%. The share of cellotriose within the final …
Number of citations: 2 biblio.ugent.be
DR Whitaker, E Merler - Canadian Journal of Biochemistry and …, 1956 - cdnsciencepub.com
… Enzymic Synthesis of C14-labelled Cellotriose The synthesis of labelled cellotriose was … of cellotriose were formed under these conditions and, after the addition of unlabelled cellotriose …
Number of citations: 26 cdnsciencepub.com
M Adsul, J Khire, K Bastawde… - Applied and …, 2007 - Am Soc Microbiol
… of cellotriose and cello-oligosaccharides by Lactobacillus spp. In this paper, we describe the efficient utilization of cellobiose and cellotriose by a … in cellobiose and cellotriose utilization. …
Number of citations: 102 journals.asm.org
A Schlösser, J Jantos, K Hackmann… - Applied and …, 1999 - Am Soc Microbiol
… cellotriose. By reversed genetics a gene cluster encoding components of a binding protein-dependent cellobiose and cellotriose … and one for cellobiose and cellotriose, in S. reticuli …
Number of citations: 83 journals.asm.org

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